molecular formula C10H10F2O2 B3378012 4,4-Difluoro-2-phenylbutanoic acid CAS No. 1375474-59-1

4,4-Difluoro-2-phenylbutanoic acid

Cat. No.: B3378012
CAS No.: 1375474-59-1
M. Wt: 200.18
InChI Key: PHHJOFMVWMGXNH-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-phenylbutanoic acid is a fluorinated carboxylic acid featuring a phenyl group at the C2 position and two fluorine atoms at the C4 position of the butanoic acid backbone. The compound’s structure combines aromatic and fluorinated motifs, which are critical in medicinal chemistry for enhancing metabolic stability, lipophilicity, and binding interactions.

Properties

IUPAC Name

4,4-difluoro-2-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHJOFMVWMGXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375474-59-1
Record name 4,4-difluoro-2-phenylbutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2-phenylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylbutanoic acid and fluorinating agents.

    Fluorination: The introduction of fluorine atoms is achieved through a fluorination reaction. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of 4,4-Difluoro-2-phenylbutanoic acid may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Purification: Implementing purification techniques such as crystallization or chromatography to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,4-difluoro-2-phenylbutanone, while reduction could produce 4,4-difluoro-2-phenylbutanol.

Scientific Research Applications

4,4-Difluoro-2-phenylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4,4-Difluoro-2-phenylbutanoic acid exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 4,4-difluoro-2-phenylbutanoic acid and related fluorinated butanoic acids:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Features
4,4-Difluoro-2-phenylbutanoic acid C₁₀H₁₀F₂O₂ 200.18 Phenyl (C2), 2×F (C4) N/A (Discontinued) Aromatic + difluoro backbone; potential for π-π interactions and acidity modulation
2-(2,2-Difluoroethyl)-4,4-difluorobutanoic acid C₆H₈F₄O₂ 188.05 Difluoroethyl (C2), 2×F (C4) 1010422-63-5 Aliphatic substituent; increased fluorination may enhance metabolic resistance
4,4,4-Trifluoro-2,2-dimethylbutanoic acid C₆H₉F₃O₂ 170.13 3×F (C4), 2×CH₃ (C2) 939399-07-2 Trifluoro + steric hindrance; likely lower solubility due to branching
2-Ethyl-4,4-difluorobutanoic acid C₆H₁₀F₂O₂ 152.14 Ethyl (C2), 2×F (C4) 1511599-27-1 Smaller substituent; reduced steric effects compared to phenyl

Functional Group Analysis

  • Aromatic vs. Aliphatic Substituents: The phenyl group in 4,4-difluoro-2-phenylbutanoic acid enables π-π stacking interactions, which are absent in aliphatic analogs like 2-ethyl-4,4-difluorobutanoic acid or 2-(2,2-difluoroethyl)-4,4-difluorobutanoic acid. This distinction is critical in drug design for targeting aromatic residues in enzymes or receptors.
  • However, steric bulk from dimethyl groups may offset solubility advantages .

Biological Activity

4,4-Difluoro-2-phenylbutanoic acid is an organic compound that has garnered attention due to its potential biological activities and interactions with various biomolecules. This article explores the compound's synthesis, biological mechanisms, research findings, and applications in various fields.

Chemical Structure and Synthesis

4,4-Difluoro-2-phenylbutanoic acid is characterized by the presence of two fluorine atoms on the fourth carbon of a butanoic acid chain, alongside a phenyl group on the second carbon. The synthesis typically involves:

  • Starting Materials : 2-phenylbutanoic acid and fluorinating agents.
  • Fluorination : Achieved through reactions with agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
  • Reaction Conditions : Controlled temperature and pressure to ensure selective fluorination.

The biological activity of 4,4-Difluoro-2-phenylbutanoic acid is believed to stem from its interaction with specific molecular targets within biological systems. The presence of fluorine enhances the compound's stability and reactivity, allowing it to influence various biochemical pathways. Potential mechanisms include:

  • Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes.
  • Receptor Binding : It could interact with receptors involved in critical physiological processes.

Biological Activity and Research Findings

Research into the biological activity of 4,4-Difluoro-2-phenylbutanoic acid has revealed several promising findings:

Case Studies

A few notable case studies highlight the biological activity of 4,4-Difluoro-2-phenylbutanoic acid:

  • Study on Apoptosis Induction : A study focused on the synthesis of new analogs demonstrated that certain derivatives could induce apoptosis in cancer cell lines, suggesting a pathway for developing new anticancer therapies .
  • Inhibition Studies : Research indicated that fluorinated compounds often show enhanced binding affinity to biological targets compared to their non-fluorinated counterparts, supporting their potential use in therapeutic applications.

Applications in Scientific Research

The applications of 4,4-Difluoro-2-phenylbutanoic acid extend across various fields:

Field Application
ChemistryUsed as a building block in synthesizing more complex organic molecules.
BiologyInvestigated for potential interactions with biomolecules and therapeutic effects.
MedicineExplored as an active ingredient or intermediate in pharmaceuticals.
IndustryEmployed in developing specialty chemicals and materials with unique properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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